5-Tert-butoxy-5-oxopentanoic acid
Overview
Description
5-Tert-butoxy-5-oxopentanoic acid is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Collagen Cross-Links Synthesis
5-Tert-butoxy-5-oxopentanoic acid has been utilized in the synthesis of collagen cross-links. Adamczyk, Johnson, and Reddy (1999) describe an efficient synthesis process using this compound as a key intermediate for preparing collagen cross-links such as (+)-pyridinoline and (+)-deoxypyridinoline (Adamczyk, Johnson, & Reddy, 1999).
Isotopically Labeled Deoxypyridinoline
In another study, the same compound was used for synthesizing isotopically labeled (+)-deoxypyridinoline. The synthesis was achieved via quaternization of specific iodides followed by hydrolysis, demonstrating the compound's utility in creating isotopically labeled molecules for scientific research (Adamczyk et al., 2000).
Chiral Substitutions in Chemical Synthesis
Noda and Seebach (1987) explored the use of related tert-butoxy compounds for substitutions and chain elongations in the synthesis of chiral 1,3-dioxin-4-ones. These processes are crucial in producing enantiomerically pure beta-hydroxy-acid derivatives, demonstrating the importance of these compounds in precise chemical synthesis (Noda & Seebach, 1987).
Cryptophycin Synthesis
This compound derivatives were also used in the synthesis of cryptophycins, which are a group of potent antitumor agents. Georg et al. (2000) reported two efficient protocols for synthesizing a major component of the cryptophycins, demonstrating the compound's role in the development of potential cancer therapies (Georg et al., 2000).
Zinc Sensing and Bioimaging
Berrones-Reyes et al. (2019) synthesized two new zinc sensors using a Schiff base and an amino acid, including 5-oxopentanoic acid derivatives. These compounds were used for confocal fluorescence microscopy, highlighting their application in bioimaging and zinc sensing (Berrones-Reyes et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNAVSRNGLHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465396 | |
Record name | 5-tert-butoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63128-51-8 | |
Record name | 5-tert-butoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-butoxy)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Tert-butoxy-5-oxopentanoic acid in the development of fibrosis imaging agents?
A1: In the research article, this compound, specifically its derivative 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA), is used as a chelator for the radioisotope Gallium-68 (68Ga) []. NODAGA forms a stable complex with 68Ga, enabling its attachment to a cyclic peptide (c[CPGRVMHGLHLGDDEGPC]) analog. This peptide analog is designed to target fibrotic tissues. Therefore, this compound, through its derivative NODAGA, plays a crucial role in radiolabeling the peptide, allowing for the visualization and monitoring of fibrosis using Positron Emission Tomography (PET) imaging.
Q2: How does the structure of the 68Ga-labeled imaging agent containing this compound impact its biodistribution and clearance?
A2: While the research doesn't delve into the specific structural influence of this compound itself, it highlights that the overall imaging agent, [68Ga]Ga-NODAGA-Col, exhibits relatively fast blood clearance and washout from most organs in rats []. This suggests that the agent's structure, including the NODAGA chelator incorporating this compound, contributes to its favorable pharmacokinetic profile. Further research is needed to delineate the specific impact of the this compound moiety on these properties.
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